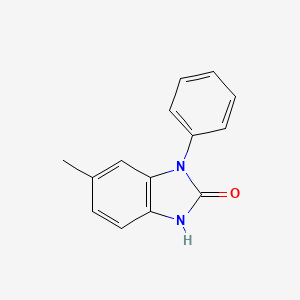
(s)-14-Methyl-1-octadecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-14-Methyl-1-octadecene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond and a methyl group attached to the 14th carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-14-Methyl-1-octadecene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes involving the oligomerization of ethylene. This method utilizes metal catalysts such as nickel or palladium to facilitate the formation of long-chain alkenes. The reaction is carried out under high pressure and temperature to achieve optimal yields.
Análisis De Reacciones Químicas
Types of Reactions
(s)-14-Methyl-1-octadecene undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bond can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst, resulting in the formation of the corresponding alkane.
Substitution: The methyl group can undergo halogenation reactions with reagents such as bromine or chlorine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
(s)-14-Methyl-1-octadecene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of (s)-14-Methyl-1-octadecene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand, binding to specific receptors and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Octadecene: Lacks the methyl group at the 14th position, resulting in different physical and chemical properties.
14-Methyl-1-hexadecene: Shorter carbon chain, leading to variations in reactivity and applications.
2-Methyl-1-octadecene: Methyl group positioned differently, affecting its steric and electronic properties.
Uniqueness
(s)-14-Methyl-1-octadecene is unique due to the specific positioning of the methyl group, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C19H38 |
|---|---|
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
14-methyloctadec-1-ene |
InChI |
InChI=1S/C19H38/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h4,19H,1,5-18H2,2-3H3 |
Clave InChI |
NAEZQVWAWSVOSD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)

![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)


![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)

